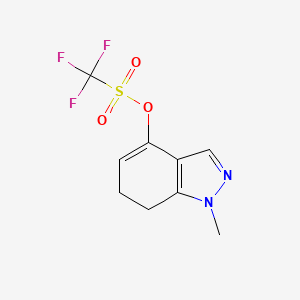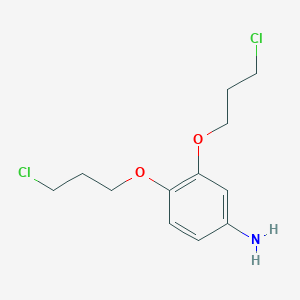
(5-Bromo-6-methylsulfanylpyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-6-methylsulfanylpyridin-3-yl)methanol is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a methylsulfanyl group at the 6th position, and a methanol group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-methylsulfanylpyridin-3-yl)methanol typically involves the bromination of a pyridine derivative followed by the introduction of the methylsulfanyl and methanol groups. One common method starts with 5-methylnicotinic acid as the starting material. The bromination is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield the brominated intermediate . The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent. Finally, the methanol group is introduced through a reduction reaction using sodium borohydride in methanol .
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of environmentally friendly solvents and reagents is also preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-6-methylsulfanylpyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-6-methylsulfanylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of (5-Bromo-6-methylsulfanylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-6-methoxypyridin-3-yl)methanol: Similar structure with a methoxy group instead of a methylsulfanyl group.
(6-Bromo-pyridin-2-yl)methanol: Similar structure with the bromine atom at the 6th position and no methylsulfanyl group.
3-(Bromomethyl)-5-methylpyridine: Similar structure with a bromomethyl group instead of a methanol group
Uniqueness
(5-Bromo-6-methylsulfanylpyridin-3-yl)methanol is unique due to the presence of both the bromine and methylsulfanyl groups on the pyridine ring, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C7H8BrNOS |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
(5-bromo-6-methylsulfanylpyridin-3-yl)methanol |
InChI |
InChI=1S/C7H8BrNOS/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4H2,1H3 |
InChI Key |
FTOOMEKDYINZRP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=N1)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


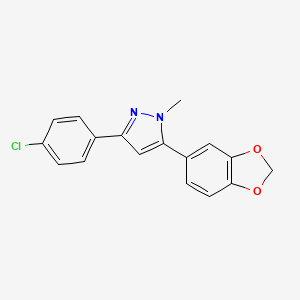

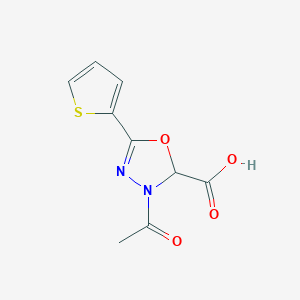
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate](/img/structure/B13868938.png)
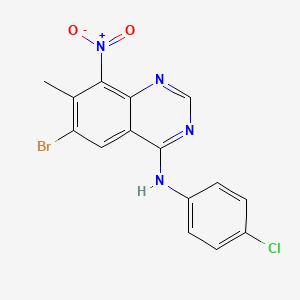
![1-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13868944.png)
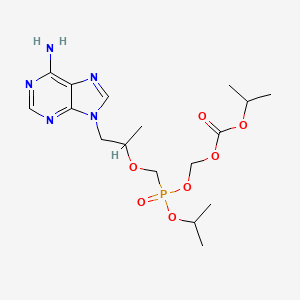
![2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13868946.png)
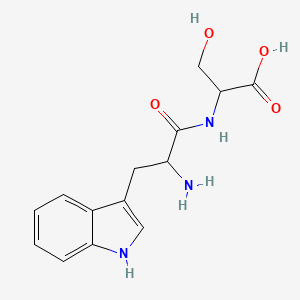
![4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine](/img/structure/B13868970.png)
